1-(3-Chloro-4-methylphenyl)-1H-indazole
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Overview
Description
1-(3-Chloro-4-methylphenyl)-1H-indazole is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-methylphenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Solvolysis: The compound can undergo solvolysis in aqueous acetone, where the chloro group is replaced by a hydroxyl group.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-1H-indazole can be compared with other similar compounds such as:
1-(3-Chloro-4-methylphenyl)-3-methylurea: This compound also contains a chloro and methyl group on the phenyl ring but differs in its functional group, leading to different chemical properties and applications.
3-Chloro-4-methylphenyl isocyanate: Another related compound with similar substituents but different reactivity and uses.
1-(3-Chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone: Known for its herbicidal properties and different mechanism of action.
Properties
CAS No. |
673448-62-9 |
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Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)indazole |
InChI |
InChI=1S/C14H11ClN2/c1-10-6-7-12(8-13(10)15)17-14-5-3-2-4-11(14)9-16-17/h2-9H,1H3 |
InChI Key |
GVBKXGKEICHAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=CC=CC=C3C=N2)Cl |
Origin of Product |
United States |
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